3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one
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Overview
Description
3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that belongs to the class of thiazolo-triazines. This compound is characterized by a fused ring system consisting of a thiazole ring and a triazine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .
Mode of Action
This compound interacts with AChE by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. The cholinergic pathway is involved in many physiological functions, including muscle contraction, heart rate, and memory. The accumulation of acetylcholine due to AChE inhibition can lead to prolonged muscle contraction and increased heart rate .
Pharmacokinetics
The compound’s molecular weight of 16818 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft. This can result in prolonged muscle contraction, increased heart rate, and potential improvements in memory and cognition .
Biochemical Analysis
Biochemical Properties
3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes such as acetylcholinesterase. This compound interacts with acetylcholinesterase by binding to its active site, thereby inhibiting its activity . Additionally, this compound has shown interactions with bacterial DNA gyrase, which is essential for bacterial DNA replication . These interactions highlight the compound’s potential as an antibacterial agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of bacterial cells by interfering with their DNA replication process . In mammalian cells, this compound has demonstrated potential in modulating acetylcholinesterase activity, which is crucial for neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, this compound interacts with bacterial DNA gyrase, forming a complex that disrupts the enzyme’s function and inhibits bacterial DNA replication .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. Over time, the compound has shown stability under various conditions, making it suitable for long-term studies . In vitro studies have demonstrated that the compound maintains its inhibitory effects on acetylcholinesterase and bacterial DNA gyrase over extended periods
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that the compound’s efficacy varies with different dosages. At lower doses, the compound effectively inhibits acetylcholinesterase activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolic process results in the formation of metabolites that are subsequently excreted from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within these tissues are influenced by its interactions with transport proteins and binding sites.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and DNA . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting acetylcholinesterase and bacterial DNA gyrase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with cyanogen bromide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one
- 3-Amino-6-phenyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Uniqueness
3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. Compared to its methyl and phenyl derivatives, the parent compound exhibits a broader spectrum of biological activities and can serve as a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
3-amino-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c6-3-2-11-5-8-4(10)1-7-9(3)5/h1-2H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKZVUONASAPAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=O)C=N2)S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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